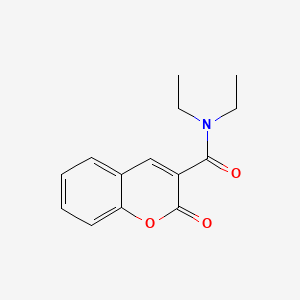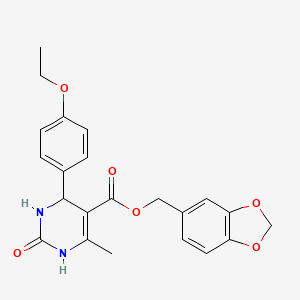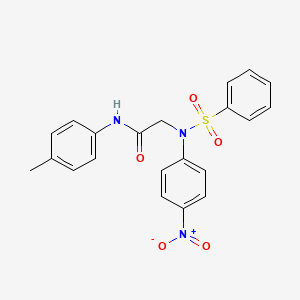![molecular formula C14H22ClNO2 B5084311 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride, also known as methoxyketamine, is a chemical compound that belongs to the class of dissociative anesthetics. It is a derivative of ketamine, which is widely used as an anesthetic agent. Methoxyketamine has been found to have similar anesthetic effects as ketamine but with fewer side effects. This makes it a promising candidate for use in medical research.
作用机制
Methoxyketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and is also involved in learning and memory. By blocking this receptor, 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine can produce anesthetic effects and also has potential as an antidepressant.
Biochemical and Physiological Effects:
Methoxyketamine has been found to produce anesthetic effects similar to ketamine but with fewer side effects. It has also been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants. Methoxyketamine has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
实验室实验的优点和局限性
Methoxyketamine has advantages over ketamine in that it has fewer side effects and is less likely to cause hallucinations. This makes it a better candidate for use in medical research. However, 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine is still a relatively new compound and more research is needed to fully understand its effects and potential limitations.
未来方向
There are several future directions for research on 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine. One area of research could be its potential use in treating depression and anxiety disorders. Methoxyketamine has been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants. Another area of research could be its potential use in treating neurodegenerative diseases. Methoxyketamine has been found to have neuroprotective effects and may be useful in treating diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine and its potential limitations.
合成方法
Methoxyketamine can be synthesized by reacting 4-methoxyphenylacetone with diethylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine hydrochloride.
科学研究应用
Methoxyketamine has been studied for its potential use in medical research. It has been found to have similar anesthetic effects as ketamine but with fewer side effects, making it a promising alternative. Methoxyketamine has also been studied for its potential use in treating depression and anxiety disorders. It has been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants.
属性
IUPAC Name |
1-[3-(diethylaminomethyl)-4-methoxyphenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-15(6-2)10-13-9-12(11(3)16)7-8-14(13)17-4;/h7-9H,5-6,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWPFUXAKOBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)


![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)



![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)
